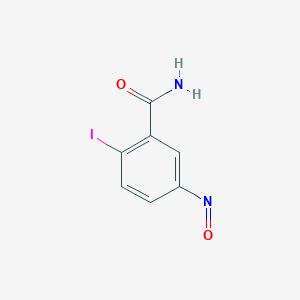
2-Iodo-5-nitrosobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-nitrosobenzamide is an organic compound with the molecular formula C7H5IN2O2 It is a derivative of benzamide, where the benzene ring is substituted with iodine at the second position and a nitroso group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-nitrosobenzamide typically involves the nitration of 2-iodobenzamide followed by the introduction of the nitroso group. One common method includes the following steps:
Nitration of 2-Iodobenzamide: 2-Iodobenzamide is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Nitrosation: The amino group is subsequently converted to a nitroso group using nitrous acid (HNO2), which can be generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-nitrosobenzamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced back to an amino group using reducing agents like sodium dithionite (Na2S2O4).
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous solution.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 2-Iodo-5-nitrobenzamide.
Reduction: 2-Iodo-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodo-5-nitrosobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, or antiviral activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of nitroso compounds with biological molecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-nitrosobenzamide involves its interaction with biological targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-5-nitrobenzamide: Similar structure but with a nitro group instead of a nitroso group.
2-Iodo-5-aminobenzamide: Similar structure but with an amino group instead of a nitroso group.
2-Iodo-4-nitrosobenzamide: Similar structure but with the nitroso group at the fourth position.
Uniqueness
2-Iodo-5-nitrosobenzamide is unique due to the presence of both iodine and nitroso groups on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
181376-11-4 |
|---|---|
Formule moléculaire |
C7H5IN2O2 |
Poids moléculaire |
276.03 g/mol |
Nom IUPAC |
2-iodo-5-nitrosobenzamide |
InChI |
InChI=1S/C7H5IN2O2/c8-6-2-1-4(10-12)3-5(6)7(9)11/h1-3H,(H2,9,11) |
Clé InChI |
CNNPVGRSFBTNGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=O)C(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


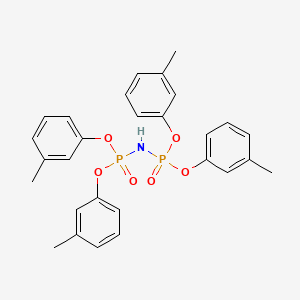
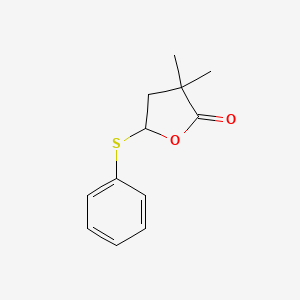
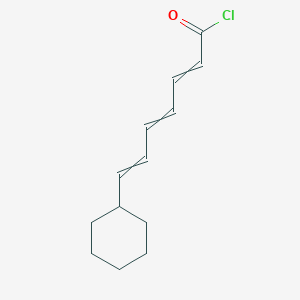
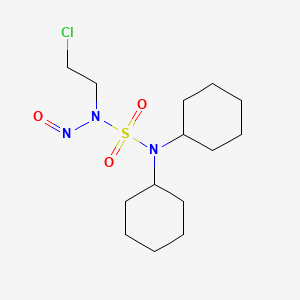
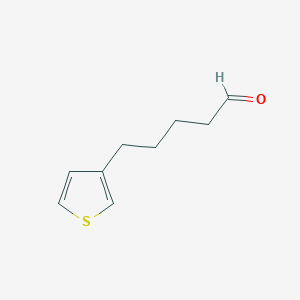

![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
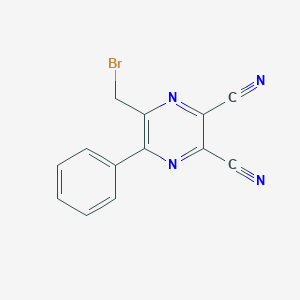



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)

